[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone
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Overview
Description
[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring linked to a phenylpyrimidine moiety and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the phenylpyrimidine and pyrazole intermediates, which are then coupled through a piperazine linker. Common reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound are used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be useful in treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
- [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-ethyl-1H-pyrazol-4-yl)methanone
Uniqueness
Compared to similar compounds, [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone stands out due to its specific substituents, which can influence its reactivity and interactions with biological targets. These unique features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15(2)19-17(14-23-25-19)21(28)27-12-10-26(11-13-27)18-8-9-22-20(24-18)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYDHCHXOFBNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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